Stachybotramide

Vue d'ensemble

Description

Stachybotramide is a secondary metabolite isolated from the fungus Stachybotrys chartarum. This compound belongs to the class of phenylspirodrimanes, which are known for their unique structural features and diverse biological activities .

Méthodes De Préparation

Stachybotramide can be synthesized through various chemical reactions, including acetylation and oxidation . The preparation of its derivatives, such as this compound diacetate and this compound triacetate, involves specific reaction conditions to achieve the desired structural modifications . Industrial production methods typically involve the cultivation of Stachybotrys chartarum in controlled environments, followed by extraction and purification of the compound using chromatographic techniques .

Analyse Des Réactions Chimiques

Stachybotramide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include various acetylated and oxidized derivatives of this compound .

Applications De Recherche Scientifique

Biological Activities

Stachybotramide has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against human cancer cells, including:

- A-549 (lung cancer)

- HL-60 (acute myeloid leukemia)

- MCF-7 (breast cancer)

- SMMC-7721 (hepatocellular carcinoma)

- SW480 (colorectal cancer) .

The compound's ability to inhibit cell proliferation has been demonstrated through MTT assays, which quantify cell viability after treatment with this compound at varying concentrations .

Therapeutic Potential

This compound is part of a larger class of bioactive compounds produced by Stachybotrys species, which are known to yield diverse metabolites with therapeutic potential. The metabolites include:

- Trichothecenes : Known for their potent inhibition of protein synthesis.

- Phenylspirodrimanes : Exhibiting antimicrobial and cytotoxic properties .

These metabolites have been explored for their potential as drug leads in the development of new therapeutic agents. The unique structural features of these compounds make them candidates for further pharmacological studies.

Industrial Applications

The industrial relevance of this compound and related compounds is primarily linked to their enzymatic properties. Stachybotrys species can produce a variety of enzymes that are useful in biotechnological applications, such as:

- Cellulases : For breaking down cellulose in agricultural waste.

- Laccases : Used in bioremediation and textile industries.

- Amylases : Important in food processing .

These enzymes can be harnessed for various applications, including waste management and the production of biofuels.

Case Studies and Research Findings

Several studies have documented the isolation and characterization of this compound along with other metabolites from different Stachybotrys strains:

Mécanisme D'action

The mechanism of action of stachybotramide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes . The compound’s cytotoxic effects are mediated through its interaction with key enzymes and proteins involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Stachybotramide is part of a larger group of phenylspirodrimanes, which includes compounds like stachybotrylactam and stachybotrylactam acetate . Compared to these similar compounds, this compound exhibits unique structural features and bioactivities that make it distinct. For instance, its acetylated derivatives have shown enhanced cytotoxicity against certain cancer cell lines .

Similar compounds include:

- Stachybotrylactam

- Stachybotrylactam acetate

- Stachybotrin J

- Stachybocin G

These compounds share structural similarities with this compound but differ in their specific bioactivities and applications .

Activité Biologique

Stachybotramide is a compound derived from the fungus Stachybotrys chartarum, commonly known as black mold. This fungus is notable for its ability to produce various bioactive metabolites, including mycotoxins and enzymes, which have significant implications for both health and industry. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is classified among the secondary metabolites produced by Stachybotrys chartarum. These compounds are often characterized by their complex structures and diverse biological activities, including antimicrobial, cytotoxic, and immunosuppressive effects. The primary focus of this article is to elucidate the biological activity of this compound and related compounds.

Antimicrobial Properties

Research has shown that compounds derived from S. chartarum, including this compound, exhibit significant antimicrobial activity. For instance, studies have identified that certain metabolites can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Candida albicans | 12 |

These findings indicate that this compound has potential as a natural antimicrobial agent.

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study assessed its impact on aggressive human cancer cell lines such as melanoma and renal carcinoma.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MP41 (Melanoma) | <1.0 | High |

| 786 (Renal Carcinoma) | >50 | Low |

| CAL33 (Head and Neck) | <20 | Moderate |

The results suggest that while this compound shows strong activity against certain cell lines, its efficacy may vary significantly across different types of cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

- Protein Synthesis Inhibition : Compounds from S. chartarum, including macrocyclic trichothecenes, are known to inhibit protein synthesis, which contributes to their cytotoxic effects .

- Immunosuppression : Some metabolites act as immunosuppressive agents, potentially leading to adverse health effects in exposed individuals .

- Enzyme Activity : The enzyme stachyrase A has been characterized as having broad substrate specificity, hydrolyzing various proteins that may contribute to pulmonary damage .

Case Study 1: Environmental Exposure and Health Impacts

A case-control study investigated the health impacts associated with exposure to S. chartarum in damp indoor environments. The study found a correlation between exposure to mycotoxins produced by this fungus and respiratory issues in residents.

- Findings : Increased incidence of asthma and allergic reactions were reported among individuals living in mold-infested buildings.

- : This emphasizes the need for effective mold remediation strategies in affected environments.

Case Study 2: Anticancer Research

A recent study explored the anticancer potential of this compound derivatives against resistant cancer cell lines. The research highlighted modifications in the compound's structure that enhanced its cytotoxicity.

Propriétés

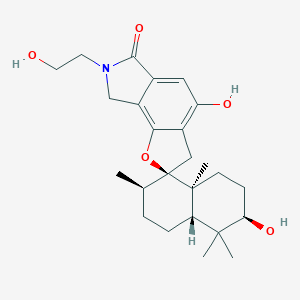

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHECNBLIOXZXBL-TUJJLKMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.